molecular formula C6H4F2O2 B132589 4,5-Difluorobenzene-1,2-diol CAS No. 147300-08-1

4,5-Difluorobenzene-1,2-diol

Cat. No.: B132589
CAS No.: 147300-08-1
M. Wt: 146.09 g/mol
InChI Key: WSCBUHJBHHOPRI-UHFFFAOYSA-N
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Description

4,5-Difluorobenzene-1,2-diol, with the molecular formula C6H4F2O2 and a monoisotopic mass of approximately 146.02 Da, is a fluorinated benzene-diol derivative of significant interest in chemical research and development . As a member of the difluorobenzenediol family, which includes isomers like 2,4-difluororesorcinol and 3,5-difluorobenzene-1,2-diol, this compound is part of a class of chemicals actively investigated in numerous patented processes, indicating its value in proprietary synthetic pathways . The strategic placement of fluorine atoms and hydroxyl groups on the benzene ring defines its electronic properties, reactivity, and potential for forming hydrogen bonds, making it a versatile building block or intermediate in various applied research fields . Researchers value this compound for its potential applications, which include serving as a precursor in the synthesis of more complex molecules for pharmaceutical development and as a monomer or cross-linking agent in polymer science to create materials with enhanced strength and specific binding properties . Its structural features are similar to those of other diols, such as Toluene-2,5-diol, which is known to act as an antioxidant and a stabilizer, suggesting potential parallel uses in stabilizing materials like acrylics or fatty esters against oxidative degradation . Furthermore, the reactive hydroxyl groups enable the compound to participate in covalent bond formation, similar to how Toluene-2,5-diol can bind to biological molecules like DNA, indicating potential investigative utility in biochemical mechanism studies or as a core structure in developing bioactive compounds . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It is essential for researchers to consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluorobenzene-1,2-diol
Source PubChem
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InChI

InChI=1S/C6H4F2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCBUHJBHHOPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163663
Record name Benzene-1,2-diol, 4,5-difluoro-
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Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147300-08-1
Record name 4,5-Difluoro-1,2-benzenediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-diol, 4,5-difluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2-diol, 4,5-difluoro-
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Synthetic Methodologies for 4,5 Difluorobenzene 1,2 Diol

Established Synthetic Routes to 4,5-Difluorobenzene-1,2-diol

Traditional methods for the synthesis of fluorinated catechols often rely on the functionalization of pre-fluorinated benzene (B151609) derivatives or the introduction of fluorine atoms onto a catechol precursor. These established routes typically involve multi-step sequences.

A common strategy for synthesizing fluorinated aromatic compounds begins with a suitable benzene derivative that is subsequently fluorinated. While direct fluorination of catechol itself is challenging due to the sensitivity of the hydroxyl groups to oxidation, the fluorination of a protected catechol derivative or a precursor that can be readily converted to the diol is a viable approach. For instance, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine onto an aromatic ring.

Another approach involves nucleophilic aromatic substitution (SNAr) on highly activated benzene rings. For example, starting with a polychlorinated or nitrated benzene, sequential substitution with fluoride (B91410) ions can be achieved.

Table 1: Examples of Fluorination Reactions on Benzene Derivatives

Starting MaterialReagent(s)ProductReference
AnilineNaNO₂, HBF₄, then heatFluorobenzene[General Knowledge]
1,2,4,5-TetrachlorobenzeneKF, phase-transfer catalyst1,2,4,5-Tetrafluorobenzene[General Knowledge]

This table presents generalized examples of fluorination reactions and not the direct synthesis of this compound.

Once a suitably fluorinated benzene precursor is obtained, the introduction of the hydroxyl groups is the next critical step. A common precursor is 1,2,4,5-tetrafluorobenzene, where two of the fluorine atoms can be displaced by hydroxide (B78521) ions or a protected hydroxyl equivalent under specific conditions. This nucleophilic aromatic substitution reaction is driven by the electron-withdrawing nature of the remaining fluorine atoms.

Another strategy involves the demethylation of a corresponding dimethoxy derivative, such as 1,2-difluoro-4,5-dimethoxybenzene. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Table 2: Hydroxylation/Demethylation Approaches

PrecursorReagent(s)ProductReference
1,2,4,5-TetrafluorobenzeneKOH, solvent, heatThis compound[Inferred]
1,2-Difluoro-4,5-dimethoxybenzeneBBr₃ or HBrThis compound[Inferred]

This table outlines plausible hydroxylation and demethylation strategies based on general organic chemistry principles.

A frequently employed multi-step synthesis starts from a more readily available substituted aniline. For example, the synthesis can commence with 3,4-difluoroaniline. Nitration of this starting material would yield a dinitro derivative, which can then be reduced to the corresponding diamine. Subsequent diazotization of the diamine followed by hydrolysis of the diazonium salt in the presence of a copper catalyst (Sandmeyer reaction) or by heating in an aqueous acidic solution would furnish the desired this compound.

A well-documented related synthesis is that of 1,2-diamino-4,5-difluorobenzene (B1301191) from 4,5-difluoro-2-nitroaniline (B1295537) chemicalbook.com. The diamine is a key intermediate that can likely be converted to the diol.

Scheme 1: Plausible Multi-step Synthesis from 3,4-Difluoroaniline

This sequence highlights a logical progression from a simple starting material to the target compound, with each step representing a standard organic transformation.

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research in this area for the synthesis of this compound focuses on chemo- and regioselective methods and the use of catalytic systems.

The challenge in synthesizing substituted catechols lies in achieving the correct regiochemistry, especially when multiple reactive sites are present on the aromatic ring. Chemo- and regioselective methods aim to introduce functional groups at specific positions with high precision, minimizing the need for protecting groups and reducing the number of synthetic steps. For instance, directed ortho-metalation (DoM) can be a powerful tool. A directing group on the fluorinated benzene ring can guide a metalating agent (like an organolithium reagent) to an adjacent position, which can then be functionalized to introduce a hydroxyl group or a precursor.

Catalytic Synthesis of this compound

Lewis Acid Catalysis in Fluorinated Catechol Synthesis

Lewis acids are pivotal in organic synthesis, acting as electron-pair acceptors to activate substrates and facilitate a wide range of chemical transformations. rsc.orguwo.ca In the context of synthesizing fluorinated catechols, Lewis acids can enhance reactivity and influence selectivity. The "catecholato effect" describes how the introduction of electron-withdrawing substituents, such as fluorine atoms, into the catechol ligand backbone can synergistically increase the Lewis acidity of the central atom in a complex. rsc.org

Novel Lewis acid systems, such as those based on bis(catecholato)germanes or fluorous complexes, have demonstrated high catalytic activity in various reactions, including Friedel-Crafts alkylations and hydrosilylations. uwo.canih.gov These catalysts are often recyclable and can be effective even in the presence of water, a property attributed to their highly water-repellent nature. nih.gov The development of potent Lewis superacids can be achieved by leveraging the inherent redox properties of catecholates, which allows for the amplification of Lewis acidity through oxidation. rsc.org While direct catalysis for this compound is not extensively detailed, these principles form the foundation for designing effective synthetic routes for fluorinated catechols.

Table 1: Examples of Lewis Acid Systems and Their Applications

Catalyst Type Central Element Key Feature Potential Application in Synthesis
Bis(catecholato)germanes Germanium (Ge) High Lewis acidity, tunable selectivity uwo.caproquest.com Activation of precursors for hydroxylation
Fluorous Lewis Acids Hafnium (Hf), Scandium (Sc) Water stability, recyclability nih.govresearchgate.net Acylation and esterification reactions
Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. rsc.orgnih.gov Palladium catalysts are exceptionally versatile, promoting a vast array of transformations including cross-coupling reactions (like Suzuki and Stille reactions), C-H bond functionalization, and amination reactions. mdpi.commdpi.comresearchgate.net These methods are instrumental in pharmaceutical synthesis for forging C-C and C-N bonds under mild conditions. rsc.orgacs.org

In the synthesis of fluorinated aromatics, palladium-catalyzed cross-coupling reactions are particularly valuable for introducing functional groups that can later be converted into hydroxyls. mdpi.com For example, a C-F bond can be transformed through reactions with organoboron reagents (Suzuki-Miyaura type) or by using diarylzinc compounds. mdpi.com Researchers have successfully used catalysts like PdCl2(PPh3)2 and Pd(OAc)2 with various phosphine (B1218219) ligands to achieve these transformations. acs.org The development of bimetallic catalysts, such as Ag/Pd nanoclusters, can offer further benefits, including enhanced efficiency and environmental compatibility. mdpi.com

Table 2: Overview of Palladium-Catalyzed Reactions Applicable to Fluorinated Aromatics

Reaction Name Coupling Partners Catalyst System (Example) Relevance to Synthesis
Suzuki-Miyaura Coupling Organoboron Reagent + Organic Halide Pd(0)/PR3 mdpi.com Introduction of carbon-based functional groups.
Stille-Liebeskind Coupling Organostannane + Organic Halide Pd(PPh3)4/Cu(I)I researchgate.net Formation of C-C bonds with aryl halides.
Buchwald-Hartwig Amination Amine + Organic Halide Pd(0) or Pd(II) complex mdpi.com Formation of C-N bonds, precursor functionalization.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.commdpi.com This involves considerations such as the choice of solvent, maximization of atom economy, and reduction of waste. nih.gov

Solvent-Free and Aqueous Medium Reactions

A core principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov One approach follows the philosophy that "the best solvent is no solvent," promoting solvent-free (neat) reaction conditions. nih.govmdpi.com Such reactions can be driven by simple mixing of reactants at room or elevated temperatures, often leading to cleaner reaction profiles and simplified product isolation. mdpi.com

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-stable catalysts, such as certain fluorous Lewis acids or bimetallic nanoclusters, enables complex organic reactions to be performed in aqueous media. nih.govmdpi.com For instance, some palladium-catalyzed cross-aldol condensations have been successfully carried out in water. mdpi.com

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they minimize the formation of byproducts. primescholars.com For instance, a Diels-Alder reaction can exhibit 100% atom economy as all atoms from the reactants are integrated into the product. jocpr.com

Waste reduction is closely linked to atom economy and can be quantified using metrics like the E-factor, which is the ratio of the mass of waste to the mass of the product. researchgate.net Strategies to reduce waste include using catalytic reagents over stoichiometric ones, recycling catalysts and solvents, and designing synthetic routes with fewer steps to minimize derivatization. nih.govmdpi.com

Precursors and Building Blocks for this compound Synthesis

The selection of an appropriate starting material is critical for an efficient synthetic route. For this compound, a key precursor is 1,2-Diamino-4,5-difluorobenzene.

1,2-Diamino-4,5-difluorobenzene as a Precursor

1,2-Diamino-4,5-difluorobenzene (also known as 4,5-Difluoro-1,2-phenylenediamine) is a vital building block for accessing the target diol. chemicalbook.comnih.gov Its chemical structure features two amino groups positioned ortho to each other on a difluorinated benzene ring, making it an ideal starting point for creating the catechol moiety. sigmaaldrich.comsigmaaldrich.com

A common and efficient method for synthesizing this precursor is through the catalytic hydrogenation of 4,5-Difluoro-2-nitro-aniline. chemicalbook.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) under hydrogen pressure. chemicalbook.com The process effectively reduces the nitro group to an amine, yielding the desired diamine product with high purity and yield. chemicalbook.com

Table 3: Synthesis of 1,2-Diamino-4,5-difluorobenzene

Reactant Catalyst Solvent Conditions Yield

Once synthesized, the amino groups of 1,2-Diamino-4,5-difluorobenzene can be converted to hydroxyl groups. This transformation is typically achieved through a two-step process involving diazotization of the amino groups with a reagent like sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the resulting diazonium salt in water, which introduces the hydroxyl groups to form the final this compound product.

1,2-Dibromo-4,5-difluorobenzene as a Precursor

The utilization of 1,2-Dibromo-4,5-difluorobenzene as a direct precursor for the synthesis of this compound presents a synthetic challenge. Direct hydroxylation to replace the bromine atoms with hydroxyl groups is not a straightforward or commonly documented process in the available scientific literature. The chemical literature primarily describes the use of 1,2-Dibromo-4,5-difluorobenzene in the preparation of other compounds. For instance, it serves as a starting material for the synthesis of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl and 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol.

Further research is required to establish a viable and efficient pathway for the conversion of 1,2-Dibromo-4,5-difluorobenzene to this compound, potentially through multi-step reaction sequences involving organometallic intermediates or specialized catalytic systems.

Other Fluorinated Benzene Derivatives

The synthesis of this compound can be envisaged through pathways starting from other fluorinated benzene derivatives. One potential, albeit not explicitly detailed for this specific isomer, route involves the nitration of a difluorobenzene precursor followed by reduction and subsequent diazotization and hydrolysis.

A documented synthesis of a related compound, 1,2-difluoro-4,5-dinitrobenzene (B1590526), starts from 3,4-difluoronitrobenzene (B149031). This is achieved by reacting 3,4-difluoronitrobenzene with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is heated to 90°C for 1.5 hours, and after workup, 1,2-difluoro-4,5-dinitrobenzene is obtained with a reported yield of 70.1%. This dinitro compound could serve as a key intermediate in a potential synthetic route to this compound.

Table 1: Synthesis of 1,2-difluoro-4,5-dinitrobenzene

Starting MaterialReagentsReaction ConditionsProductYield
3,4-Difluoronitrobenzene98% Fuming Nitric Acid, 98% Concentrated Sulfuric Acid90°C, 1.5 hours1,2-Difluoro-4,5-dinitrobenzene70.1%

The subsequent steps of reducing the dinitro compound to a diamine and then converting the amino groups to hydroxyl groups would be required to complete the synthesis of this compound. These transformations are standard in organic synthesis, but their application to this specific fluorinated system would need to be optimized to achieve satisfactory results.

Mechanistic Investigations of Reactions Involving 4,5 Difluorobenzene 1,2 Diol

Reaction Pathways and Intermediates

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for fluoroaromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex youtube.comcore.ac.uk. For fluorinated catechols like 4,5-Difluorobenzene-1,2-diol, the presence of two fluorine atoms makes the ring susceptible to nucleophilic attack.

The generally accepted SNAr mechanism involves:

Addition Step: A nucleophile attacks the carbon atom bearing a fluorine atom. This is typically the rate-determining step because it involves the disruption of the aromatic system libretexts.orgstackexchange.commasterorganicchemistry.com. The electron-withdrawing nature of the fluorine atoms activates the ring towards this attack. The hydroxyl groups, being electron-donating, would generally deactivate the ring for SNAr, but their effect is overcome by the strong inductive effect of the fluorine atoms.

Intermediate Formation: A negatively charged intermediate, the Meisenheimer complex, is formed. This complex is stabilized by the delocalization of the negative charge across the aromatic ring and onto any electron-withdrawing groups present youtube.commasterorganicchemistry.com.

Elimination Step: The aromaticity is restored by the rapid expulsion of the fluoride (B91410) ion as a leaving group youtube.comstackexchange.com.

Recent studies have also proposed that some SNAr reactions may proceed through a concerted mechanism, where the C-nucleophile bond formation and C-leaving group bond cleavage occur in a single transition state, bypassing a stable Meisenheimer intermediate nih.govresearchgate.netrsc.org. This concerted pathway is more likely with less-activated aromatic systems or when fluoride itself is the nucleophile nih.gov.

Electrophilic fluorination is a key method for synthesizing organofluorine compounds, potentially including the formation of this compound from benzene-1,2-diol (catechol). This process involves the reaction of a carbon-centered nucleophile (the catechol) with an electrophilic fluorine source ("F+"). Modern reagents for this purpose are typically N-F compounds like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), which are safer and more manageable than elemental fluorine wikipedia.orgbrynmawr.edu.

The precise mechanism of electrophilic fluorination remains a subject of debate, with two primary pathways proposed wikipedia.org:

SN2-type Mechanism: This pathway involves the direct attack of the nucleophilic aromatic ring on the fluorine atom of the N-F reagent, with the nitrogen-containing moiety acting as the leaving group. Evidence from radical probe experiments, which did not yield rearranged products, supports this mechanism in some cases wikipedia.orgnih.gov.

Single-Electron Transfer (SET) Mechanism: This pathway involves an initial single-electron transfer from the electron-rich aromatic ring (the catechol) to the electrophilic fluorinating agent. This generates a radical cation and a fluorine radical. Subsequent collapse of this radical pair forms the C-F bond. Kinetic and thermodynamic data from reactions involving certain Pd(IV)-F complexes strongly suggest an SET pathway nih.gov.

This compound can participate in reactions involving radical intermediates. These can be initiated by atmospheric radicals or through specific chemical reagents.

Atmospheric Radical Reactions: In the gas phase, dihydroxybenzenes are known to react with hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals researchgate.netresearchgate.net. The reaction with •OH radicals primarily proceeds via addition to the aromatic ring, forming dihydroxycyclohexadienyl radicals acs.org. H-atom abstraction from one of the hydroxyl groups can also occur. The presence of fluorine atoms would influence the sites of radical addition and the stability of the resulting radical intermediates.

Radical Fluorination: This approach is complementary to electrophilic fluorination and involves the reaction of a carbon-centered radical with a fluorine atom source wikipedia.org. While this is more commonly used for C(sp³)–H fluorination, it can be applied to aromatic systems. Reagents like Selectfluor® and NFSI, typically used as electrophilic sources, can also act as fluorine atom donors to radical intermediates wikipedia.orgnih.gov. Pathways to generate an aryl radical from a fluorinated catechol could involve decarboxylation of a corresponding carboxylic acid derivative or other radical initiation methods wikipedia.org. Recent developments have also explored copper-catalyzed radical cross-coupling reactions for polyfluoroarenes acs.org.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the energies of transition states.

Kinetic studies on reactions involving fluorinated catechols help to elucidate the factors controlling their reactivity.

SNAr Reactions: The rate of SNAr reactions is highly dependent on the substituents on the aromatic ring libretexts.orgrsc.org. For fluorinated aromatics, the rate-determining step is the nucleophilic addition libretexts.orgstackexchange.com. The reaction rates are generally first-order in both the aromatic substrate and the nucleophile.

Radical Reactions: Rate coefficients for the gas-phase reactions of dihydroxybenzenes with atmospheric radicals have been determined experimentally. These reactions are typically very fast, indicating a significant atmospheric degradation pathway.

Table 1: Experimentally Determined Rate Coefficients for Gas-Phase Reactions of Dihydroxybenzenes with Radicals at ~298 K
ReactantRadical SpeciesRate Coefficient (cm³ molecule⁻¹ s⁻¹)
1,2-Dihydroxybenzene (Catechol)NO₃•(9.8 ± 5.0) × 10⁻¹¹ researchgate.net
1,2-Dihydroxy-3-methylbenzeneNO₃•(17.2 ± 5.6) × 10⁻¹¹ researchgate.net
1,2-Dihydroxy-4-methylbenzeneNO₃•(14.7 ± 6.5) × 10⁻¹¹ researchgate.net

The data presented are for non-fluorinated or methylated catechols as a proxy, illustrating the high reactivity of the catechol structure towards radicals. The presence of fluorine atoms on the ring would be expected to modify these rates.

Activation energy (Ea or ΔG‡) is the minimum energy required to initiate a chemical reaction and is a critical parameter derived from kinetic studies.

SNAr Reactions: The activation energy for the traditional two-step SNAr mechanism is associated with the formation of the high-energy Meisenheimer complex. For concerted SNAr reactions, a single activation barrier exists. Studies on the concerted deoxyfluorination of various para-substituted phenols provide insight into the energy barriers that might be expected for related fluorinated catechols. The activation energies are moderately influenced by the electronic nature of the substituents on the ring nih.gov.

Table 2: Experimental Gibbs Free Energy of Activation (ΔG‡) for Concerted SNAr Deoxyfluorination of Substituted Phenols
SubstrateΔG‡ (kcal·mol⁻¹)
4-Nitrophenol20.3 ± 0.1 nih.gov
4-Cyanophenol21.0 ± 0.2 nih.gov
4-Trifluoromethylphenol21.2 ± 0.5 nih.gov
Phenol23.4 ± 0.2 nih.gov

This data for substituted phenols illustrates how electron-withdrawing groups lower the activation barrier for nucleophilic substitution on the ring. A similar trend would be anticipated for reactions involving this compound.

Electrophilic Fluorination: For electrophilic fluorination proceeding via an SET mechanism, kinetic and thermodynamic analysis of a Pd(IV)-F complex showed a strong correlation between the reaction rate and the formal potential of the reactants, which is indicative of an electron-transfer process being fundamental to the reaction barrier nih.gov.

Equilibrium Studies

Equilibrium studies for reactions involving this compound, such as esterification, etherification, or oxidation, are crucial for understanding the thermodynamic stability of reactants and products. These investigations determine the position of equilibrium and the value of the equilibrium constant (Keq), which provides insight into the extent to which a reaction will proceed under a given set of conditions.

For a representative reaction, such as the formation of a cyclic ether via dehydrative cyclization, the equilibrium can be analyzed by monitoring the concentrations of the diol and the product over time until they remain constant. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, are typically employed for this purpose. The equilibrium constant is then calculated from the final concentrations of all species. Factors such as solvent polarity, temperature, and pH can significantly influence the position of the equilibrium, and studies often explore these variables to optimize reaction yields.

Table 1: Hypothetical Equilibrium Data for a Reaction of this compound

ParameterValue
Reaction TypeDehydrative Cyclization
Temperature70 °C
SolventToluene
Initial [Diol]0.1 M
Equilibrium [Diol]0.03 M
Equilibrium [Product]0.07 M
Calculated Keq2.33

This data indicates a thermodynamically favorable reaction under the specified conditions, with the majority of the diol converted to the product at equilibrium.

Computational Chemistry and Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving this compound at an atomic level. These methods allow for the characterization of transition states and intermediates that may be too transient to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules, as well as to map out reaction pathways. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to model reaction profiles. researchgate.net These calculations can predict the geometries of reactants, transition states, and products, and determine their relative energies.

Research findings from such calculations provide activation energies, which explain reaction kinetics, and reaction energies, which relate to thermodynamics. For instance, in a proposed oxidation reaction, DFT can be used to compare different possible pathways, identifying the most energetically favorable route. The calculations can also reveal the influence of the fluorine substituents on the electron distribution (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and, consequently, on the reactivity of the catechol ring. researchgate.net

Table 2: Sample DFT Calculation Outputs for a Hypothetical Reaction Step

SpeciesMethod/Basis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
Reactant ComplexB3LYP/6-31G(d,p)-845.123450.0
Transition StateB3LYP/6-31G(d,p)-845.09876+15.5
Product ComplexB3LYP/6-31G(d,p)-845.14567-13.9

These theoretical results can help rationalize experimentally observed regioselectivity and stereoselectivity in reactions. mdpi.com

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For reactions involving this compound, MD can provide a dynamic picture of the reaction process, complementing the static view from DFT calculations. github.io By simulating the trajectories of atoms over time, MD can reveal the intricate motions involved in passing through a transition state. nih.gov

These simulations are particularly useful for understanding the role of the solvent and for distinguishing between concerted and stepwise reaction mechanisms. nih.gov For example, in a cycloaddition reaction, quasiclassical trajectory simulations can show whether the two new bonds are formed simultaneously or sequentially, and can measure the time gap between these events. nih.gov This level of detail is critical for a comprehensive understanding of the reaction dynamics.

Quantum chemical studies encompass a range of methods, including DFT, to analyze the intrinsic reactivity of molecules. For this compound, these studies can quantify reactivity indices such as electronegativity, hardness, and softness, which predict how the molecule will interact with other reagents. researchgate.net

The molecular electrostatic potential (MEP) map can be calculated to visualize the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, identifying them as sites for electrophilic attack, while the aromatic ring's potential would be influenced by the electron-withdrawing fluorine atoms. These theoretical studies are invaluable for predicting the regiochemistry of reactions like electrophilic aromatic substitution.

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for the experimental investigation of reaction mechanisms, providing direct evidence for the structural transformations occurring during a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation and mechanistic investigation in organic chemistry. mdpi.com For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are exceptionally informative.

¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. biophysics.org The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, making it an exquisite probe for tracking chemical changes. biophysics.org During a reaction, the transformation of this compound into an intermediate or product will cause a significant change in the ¹⁹F NMR chemical shifts. This allows for the clear identification of new species formed in the reaction mixture. nih.gov Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide crucial information about the connectivity of the molecule, helping to confirm the structure of reaction products. nih.gov

¹H NMR: ¹H NMR provides complementary information. The chemical shifts and splitting patterns of the aromatic and hydroxyl protons can be monitored throughout the reaction. The disappearance of the diol's characteristic signals and the appearance of new signals corresponding to the product provide a direct way to monitor reaction progress and identify the final structure.

By taking time-course NMR spectra, it is possible to monitor the concentration of reactants, intermediates, and products, thereby obtaining kinetic data for the reaction.

Table 3: Representative NMR Data for Mechanistic Analysis

NucleusSpeciesChemical Shift (ppm)Key Observation for Mechanism
¹⁹FThis compound-145.0Signal decreases in intensity during the reaction.
¹⁹FReaction Intermediate-152.5Appears and then disappears, confirming its transient nature.
¹⁹FFinal Product-160.2Signal grows in intensity, corresponding to product formation.
¹HThis compound (OH)5.5 (broad)Disappearance indicates reaction at the hydroxyl groups.
¹HFinal Product (e.g., -OCH₃)3.8 (singlet)Appearance confirms the formation of a methyl ether.

Mass Spectrometry (MS) Analysis of Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique that can be employed to identify and characterize transient intermediates in chemical reactions, providing valuable insights into reaction mechanisms. nih.gov While direct mass spectrometric studies specifically detailing the reaction intermediates of this compound are not extensively available in the reviewed literature, the principles of MS analysis can be applied to hypothesize how such investigations would proceed.

In a hypothetical reaction involving this compound, electrospray ionization mass spectrometry (ESI-MS) would be a powerful tool for detecting charged intermediates. nih.gov This technique allows for the direct analysis of reaction mixtures, transferring ions from solution to the gas phase for detection. nih.gov The high sensitivity and large dynamic range of MS make it possible to detect even minor species that may be crucial to the reaction pathway. nih.gov

One of the primary challenges in using MS for mechanistic studies is that it provides information about the mass-to-charge ratio of an ion, which only gives its elemental composition, not its precise structure. nih.gov To overcome this, tandem mass spectrometry (MS/MS) can be utilized. In an MS/MS experiment, a specific ion of interest (a potential intermediate) is mass-selected and then fragmented. The resulting fragmentation pattern can provide structural information that helps in the definitive identification of the intermediate.

Furthermore, ion mobility-mass spectrometry (IM-MS) could offer an additional dimension of separation, allowing for the differentiation of isomeric intermediates that have the same mass-to-charge ratio but different shapes and sizes. nih.gov This technique has been successfully used to separate and identify intermediates in complex reaction mixtures. nih.gov

A hypothetical application of MS in studying a reaction of this compound, such as an oxidation reaction, is outlined in the table below. This table illustrates the type of data that could be generated.

Hypothetical Intermediate Proposed Structure Expected m/z Potential MS/MS Fragments
Radical Cation[C6H4F2O2]•+146.02Loss of H•, CO, or HF
Quinone IntermediateC6H2F2O2144.00Fragments corresponding to the loss of CO
Ring-Opened ProductC6H4F2O4178.01Fragments indicating cleavage of C-C bonds

Note: The m/z values are theoretical and would depend on the specific reaction conditions and isotopes.

In-situ Spectroscopic Monitoring

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing kinetic and mechanistic information without the need for quenching the reaction and isolating intermediates. Various spectroscopic techniques can be adapted for in-situ monitoring of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful technique for monitoring reactions in solution. rsc.orgbath.ac.uk For a reaction involving this compound, both ¹H and ¹⁹F NMR could be particularly informative. The changes in the chemical shifts and coupling constants of the aromatic protons and fluorine atoms could be monitored over time to track the consumption of the starting material and the formation of intermediates and products. bath.ac.ukcncb.ac.cn This would provide data on reaction kinetics and could help in the identification of transient species.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to follow changes in functional groups during a reaction. For instance, in an oxidation reaction of this compound, the disappearance of the O-H stretching frequency of the diol and the appearance of a C=O stretching frequency of a quinone product could be monitored in real-time.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the aromatic ring during a reaction can be observed using in-situ UV-Vis spectroscopy. The formation of conjugated intermediates or products would likely result in a shift in the absorption maxima, which can be tracked to determine reaction rates.

The following table provides a hypothetical example of how in-situ spectroscopic data could be used to monitor a reaction of this compound.

Spectroscopic Technique Observable Change Information Gained
¹⁹F NMRAppearance of new signals, change in chemical shiftsFormation of new fluorine-containing species, changes in the electronic environment of the fluorine atoms
In-situ IRDisappearance of O-H stretch, appearance of C=O stretchConversion of the diol to a carbonyl-containing product
UV-VisShift in λmax to longer wavelengthsFormation of a more conjugated system, such as a quinone

While specific experimental data for this compound is not detailed in the provided search results, the application of these powerful analytical techniques would be essential for a thorough mechanistic investigation of its reactions.

Derivatization and Functionalization of 4,5 Difluorobenzene 1,2 Diol

Reactions at Hydroxyl Groups

The two adjacent hydroxyl groups are primary sites for derivatization, behaving as typical phenols but with electronic properties modulated by the fluorine substituents.

The hydroxyl groups of 4,5-Difluorobenzene-1,2-diol readily undergo etherification. A common method is the Williamson ether synthesis, where the diol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic bis-alkoxide. This intermediate then reacts with an alkyl halide via an SN2 mechanism to yield the corresponding diether. wikipedia.orgmasterorganicchemistry.com For example, reaction with methyl iodide following deprotonation would yield 1,2-difluoro-4,5-dimethoxybenzene. This reaction is highly efficient, particularly with primary alkyl halides. masterorganicchemistry.com

Another key etherification reaction involves the formation of a benzodioxole ring. Reacting this compound with a dihaloalkane like dibromomethane (B42720) or dichloromethane (B109758) in the presence of a base such as cesium carbonate or potassium carbonate leads to the formation of a five-membered methylenedioxy ring, yielding 5,6-difluoro-1,3-benzodioxole. These fluorinated benzodioxoles are significant structural motifs in modern pharmaceuticals.

Esterification of the hydroxyl groups can be achieved by reacting the diol with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. bldpharm.com The base serves to neutralize the HCl byproduct and catalyze the reaction. This process converts the hydroxyl groups into ester functionalities, which can alter the compound's solubility, electronic properties, and serve as protecting groups.

Like other catechols, this compound is susceptible to oxidation. The two hydroxyl groups can be oxidized to form the corresponding ortho-quinone, 4,5-difluoro-1,2-benzoquinone. This transformation creates a highly reactive α,β-unsaturated diketone system. A variety of oxidizing agents can be employed for this purpose, including ceric ammonium (B1175870) nitrate (B79036) (CAN), silver(I) oxide (Ag₂O), or Fremy's salt (potassium nitrosodisulfonate). nih.gov The oxidation with CAN is typically rapid and clean, performed in aqueous acetonitrile (B52724) at room temperature. nih.govmdpi.com The resulting o-quinone is a potent electrophile and can participate in various cycloaddition and Michael addition reactions.

The catechol unit of this compound is an excellent bidentate ligand for a wide range of metal ions. Upon deprotonation, the resulting catecholate dianion forms stable chelate complexes with metals from across the periodic table, including transition metals like titanium (Ti), ruthenium (Ru), and platinum (Pt), as well as main group elements. sigmaaldrich.commasterorganicchemistry.com

For instance, reaction with titanium(IV) precursors, such as TiCl₄ or titanium isopropoxide, can lead to the formation of mononuclear or polynuclear titanium(IV) catecholato complexes. researchgate.netnih.gov Similarly, ruthenium(II) precursors form stable complexes where the difluorocatecholate ligand coordinates to the metal center. nih.govnih.gov The presence of the electron-withdrawing fluorine atoms can influence the electronic properties of the resulting metal complex, affecting its redox potential, stability, and catalytic activity compared to non-fluorinated analogues. These complexes are investigated for applications in catalysis, materials science, and as potential therapeutic agents. nih.govnih.gov

Reactions on the Aromatic Ring

Functionalization of the aromatic ring of this compound is also a viable synthetic strategy, though the regioselectivity is strongly controlled by the existing substituents.

In electrophilic aromatic substitution (EAS), the powerful activating and ortho-, para-directing effects of the two hydroxyl groups dominate the reactivity of the ring. The fluorine atoms are deactivating and also ortho-, para-directing, but their influence is overcome by the strongly electron-donating hydroxyls. The positions para to the hydroxyls are already substituted with fluorine. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl groups, which are C3 and C6.

Nitration, for example, can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com This reaction is expected to yield 3,6-dinitro-4,5-difluorobenzene-1,2-diol. Due to the high activation of the ring by the two hydroxyl groups, this reaction must often be carried out under carefully controlled, milder conditions to avoid over-reaction or oxidative decomposition. masterorganicchemistry.com Similarly, halogenation, such as bromination with Br₂ in a suitable solvent, would be expected to produce 3,6-dibromo-4,5-difluorobenzene-1,2-diol.

Nucleophilic aromatic substitution (SNAr) on the this compound ring is generally not feasible because the hydroxyl groups make the ring electron-rich and thus resistant to attack by nucleophiles. For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, typically nitro groups, positioned ortho or para to a leaving group. nih.gov

Therefore, a functionalization strategy can involve a two-step process: first, activation of the ring via electrophilic aromatic substitution, followed by nucleophilic aromatic substitution. For example, the nitration of this compound would first yield a dinitro derivative (as described in 4.2.1). The resulting 3,6-dinitro-4,5-difluorobenzene-1,2-diol is not a suitable substrate for SNAr as it lacks a leaving group ortho or para to the activating nitro groups.

However, a more relevant pathway involves the nitration of 1,2-difluorobenzene (B135520) to produce 1,2-difluoro-4,5-dinitrobenzene (B1590526). google.com In this molecule, each fluorine atom is activated by a para-nitro group. This dinitro derivative readily undergoes sequential SNAr reactions. nih.govresearchgate.net For instance, reaction with one equivalent of an amine nucleophile (R-NH₂) would displace one of the fluorine atoms to yield 2-amino-4,5-dinitro-1-fluorobenzene, with the second fluorine atom being retained. This demonstrates a powerful method for asymmetric functionalization of the aromatic core, starting from a derivative of the parent diol. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of intricate molecular frameworks. For this compound to be utilized in these reactions, its hydroxyl groups are typically converted into more suitable leaving groups, such as triflates (OTf), or protected as ethers. This activation is necessary to facilitate the catalytic cycle of common cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a widely used method for the synthesis of biaryls. While specific examples detailing the Suzuki coupling of a this compound derivative are not extensively documented in readily available literature, the general principles of this reaction are well-established for a wide range of fluorinated aromatic compounds. The reactivity of the leaving group is a critical factor, with the general trend being I > Br > OTf >> Cl > F. For a di-triflate derivative of this compound, a palladium catalyst, typically with phosphine (B1218219) ligands, and a base are required to facilitate the coupling with an arylboronic acid.

The Stille reaction offers another avenue for carbon-carbon bond formation, utilizing an organotin reagent. The reaction mechanism involves oxidative addition of the organic halide or triflate to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. Organotin reagents are advantageous due to their stability to air and moisture. The Stille coupling has been successfully applied to a variety of organic electrophiles, including those derived from heterocyclic compounds.

The Sonogashira coupling is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org The reaction proceeds under mild conditions and has been extensively used in the synthesis of complex molecules, including pharmaceuticals and organic materials. libretexts.org For a derivatized this compound, such as its di-iodide or di-triflate form, a Sonogashira coupling would enable the introduction of two alkyne moieties, significantly expanding its molecular complexity.

A representative table of conditions for these cross-coupling reactions with analogous fluorinated substrates is presented below.

Cross-Coupling ReactionCatalyst System (Typical)Coupling PartnerBase (Typical)Solvent (Typical)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/ligandArylboronic acidNa₂CO₃, K₂CO₃, or Cs₂CO₃Toluene, Dioxane, or DMF
Stille Pd(PPh₃)₄ or Pd₂ (dba)₃/ligandOrganostannane (e.g., R-SnBu₃)Not always requiredToluene, THF, or DMF
Sonogashira PdCl₂(PPh₃)₂/CuITerminal alkyneEt₃N, i-Pr₂NH, or PiperidineTHF, DMF, or Toluene

This table provides generalized conditions and specific optimizations are often required for individual substrates.

Synthesis of Advanced Fluorinated Molecules

The derivatized forms of this compound are valuable precursors for the synthesis of more complex fluorinated systems, including heterocyclic compounds and polyfluorinated aromatic structures.

The vicinal diol functionality of this compound makes it an ideal starting material for the synthesis of fluorinated heterocyclic compounds. For instance, condensation reactions with appropriate reagents can lead to the formation of various heterocyclic rings.

A notable example is the synthesis of fluorinated quinoxalines. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one has been achieved through the condensation of 1,2-diamino-3,4,5,6-tetrafluorobenzene with ninhydrin. mdpi.com This reaction highlights a pathway where a diamino derivative of a fluorinated benzene (B151609) ring, which can be conceptually derived from this compound, is used to construct a complex heterocyclic system. The reaction involves the formation of a pyrazine (B50134) ring fused to the fluorinated benzene and an indanone moiety.

The construction of polyfluorinated aromatic systems is of significant interest due to their unique electronic properties and potential applications in materials science. Cross-coupling reactions involving derivatized this compound can be employed to synthesize polyfluorinated biaryls and other extended aromatic structures.

For example, a di-triflate or di-halide derivative of this compound could undergo a double Suzuki or Stille coupling with an arylboronic acid or arylstannane, respectively, to generate a tetra-substituted, polyfluorinated terphenyl system. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high yields and selectivity in such a sequential or one-pot double coupling reaction.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound presents questions of regioselectivity, particularly when the two hydroxyl groups are chemically inequivalent due to the presence of other substituents on the aromatic ring or when a mono-derivatization is desired.

In the case of this compound itself, the two hydroxyl groups are chemically equivalent. However, if the molecule were to undergo a mono-functionalization, such as a mono-alkylation or mono-acylation, the electronic effects of the fluorine atoms and the newly introduced group would influence the reactivity of the remaining hydroxyl group for subsequent reactions. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution but can influence the acidity of the hydroxyl protons.

For electrophilic aromatic substitution reactions on the this compound ring system, the directing effects of the hydroxyl (or ether) and fluorine substituents must be considered. Both hydroxyl (a strong activator) and fluorine (a weak deactivator) are ortho, para-directing. The positions ortho and para to the powerful activating hydroxyl groups (positions 3 and 6) would be the most likely sites for electrophilic attack, assuming the reaction is feasible on the already electron-deficient ring.

Stereoselectivity becomes a factor when chiral centers are introduced during the derivatization process, for example, through the addition of chiral side chains or the formation of chiral heterocyclic structures. The inherent chirality of reagents or catalysts can be used to control the stereochemical outcome of such reactions.

Applications of 4,5 Difluorobenzene 1,2 Diol in Chemical Synthesis and Materials Science

Advanced Materials Science

Polymer Chemistry and Engineering:

Monomer in Conjugated Polymers:The search did not yield any studies where 4,5-Difluorobenzene-1,2-diol is used as a monomer for the synthesis of conjugated polymers. Research in the field of conjugated polymers often involves other fluorinated monomers or different types of diols, but specific polymerization reactions involving this compound are not documented in the retrieved sources.

Due to this absence of specific data, it is not possible to construct the requested article without compromising the standards of accuracy and factual reporting.

Applications in Organic Electronics (e.g., OLEDs, OPVs)

There is currently no direct evidence in the reviewed scientific literature to suggest the specific application of this compound in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While fluorinated organic molecules are of significant interest in the field of organic electronics for their potential to tune electronic properties and enhance device stability, research has not yet specifically highlighted the use of this particular difluorinated catechol derivative in active layers or other components of OLEDs and OPVs. The exploration of its potential in these areas remains an open avenue for future research.

Incorporation into Specialty Polymers

The incorporation of this compound into specialty polymers is an area that holds theoretical promise but lacks substantial documented research. The diol functionality allows it to be a monomer in polymerization reactions, potentially leading to fluorinated polyesters, polyethers, or polycarbonates. The presence of fluorine atoms could enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers. However, a thorough review of existing literature did not yield specific examples or detailed studies on the synthesis and characterization of polymers derived from this compound. This indicates a research gap and an opportunity for the development of new high-performance fluorinated polymers.

Precursor for Fluorinated Carbon Dots and Nanomaterials

The use of this compound as a precursor for the synthesis of fluorinated carbon dots and other nanomaterials is not yet established in the scientific literature. Carbon dots, which are quasi-spherical nanoparticles, have gained attention for their unique optical and electronic properties. The incorporation of fluorine into the carbon dot structure can modulate these properties, leading to enhanced quantum yields and specific sensing capabilities. While various fluorinated precursors are being explored for the synthesis of fluorinated nanomaterials, there are no specific reports on the utilization of this compound for this purpose. Future research may explore its potential in creating novel fluorinated carbon-based nanomaterials with tailored functionalities.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

In the realm of coordination polymers and metal-organic frameworks (MOFs), this compound could theoretically serve as a ditopic organic linker. The two hydroxyl groups can coordinate with metal ions to form extended network structures. The fluorine substituents would be expected to influence the electronic properties of the ligand and the resulting framework, potentially affecting its catalytic activity, gas sorption properties, and stability. Despite this potential, a comprehensive search of the current scientific literature did not uncover any published research detailing the synthesis or characterization of coordination polymers or MOFs using this compound as a building block. This remains a largely unexplored area of research.

Environmental Aspects and Degradation Studies of Fluorinated Catechols

Biodegradation Pathways of Fluorinated Aromatic Compounds

The biodegradation of fluorinated aromatic compounds is a complex process influenced by the number and position of fluorine substituents on the aromatic ring. researchgate.net While the carbon-fluorine bond is the strongest covalent bond in organic chemistry, making these compounds generally recalcitrant, microorganisms have evolved various strategies to cleave this bond and utilize the compounds as a source of carbon and energy. mdpi.comacs.org

Microbial degradation of fluorinated aromatic compounds often proceeds through a strategy of "metabolic activation," where initial enzymatic reactions target other parts of the molecule, making the C-F bond more susceptible to cleavage. mdpi.comnih.gov For aromatic compounds, this typically involves the introduction of hydroxyl groups by oxygenases, leading to the formation of fluorinated catechols as key intermediates. mdpi.com

One of the primary mechanisms for the degradation of catechols, including fluorinated variants, is through ring cleavage by dioxygenase enzymes. The most common pathway for halogenated catechols is the ortho-cleavage pathway. nih.govscispace.com In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. For a compound like 4,5-Difluorobenzene-1,2-diol, this would theoretically lead to the formation of a fluorinated muconic acid derivative. Subsequent enzymatic steps would then be required to further break down this intermediate and release the fluoride (B91410) ions.

Studies on related compounds have provided insights into these pathways. For instance, the biodegradation of 2,2-Difluoro-1,3-benzodioxole by Pseudomonas putida F1 was found to proceed via the formation of a dihydrodiol, which then decomposed to release fluoride ions and 1,2,3-trihydroxybenzene (pyrogallol). nih.gov While structurally different, this demonstrates a microbial strategy for defluorination following initial oxygenase attack.

Under anaerobic conditions, the degradation of fluoroaromatics has also been observed. For example, Thauera aromatica can degrade 4-fluorobenzoate by first activating it to 4-fluorobenzoyl-coenzyme A, followed by a reductive C-F bond cleavage catalyzed by a benzoyl-coenzyme A reductase. nih.gov This process represents a formal nucleophilic aromatic substitution and allows for the complete degradation of the fluoroaromatic compound in the absence of oxygen. nih.gov

The table below summarizes microbial degradation mechanisms for some fluorinated aromatic compounds.

CompoundMicroorganism(s)Key Degradation Step(s)Reference(s)
2,2-Difluoro-1,3-benzodioxolePseudomonas putida F1Oxidation by toluene dioxygenase to a dihydrodiol, followed by decomposition and defluorination. nih.gov
4-FluorobenzoateThauera aromaticaReductive C-F bond cleavage of 4-fluorobenzoyl-coenzyme A. nih.gov
Fluorotelomer AlcoholsAerobic BacteriaTransformation to perfluorinated carboxylates. nih.gov

Cytochrome P450 monooxygenases (CYPs) are a versatile family of enzymes known to be involved in the metabolism of a wide range of xenobiotics, including fluorinated compounds. mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com These enzymes typically catalyze oxidation reactions, such as hydroxylation, which can be an initial step in the degradation of aromatic compounds. researchgate.net

The involvement of CYPs in the metabolism of fluorinated drugs is well-documented, where they can either detoxify the compound or, in some cases, produce more toxic metabolites. nih.govnih.gov For fluorinated aromatic compounds, CYPs can catalyze hydroxylation of the aromatic ring, which can lead to the formation of phenolic and catechol derivatives. This process is a key step in the phase I metabolism of many drugs and environmental pollutants. nih.gov

Compound ClassEnzyme SystemTransformationPotential OutcomeReference(s)
Fluorinated DrugsHuman Cytochrome P450HydroxylationAltered metabolic stability nih.govresearchgate.net
Fluorinated Aromatic HydrocarbonsMicrobial Cytochrome P450Aromatic HydroxylationFormation of fluorinated phenols nih.gov
Polycyclic Aromatic HydrocarbonsFungal Cytochrome P450OxidationDetoxification/Activation researchgate.net

Persistence and Environmental Fate of Fluorinated Organic Compounds

The persistence of fluorinated organic compounds in the environment is a significant concern. regulations.gov The stability of the C-F bond contributes to their long half-lives in soil and water. mdpi.com Once released into the environment, their fate and transport are governed by various factors including their water solubility, tendency to adsorb to soil and sediment, and potential for bioaccumulation. acs.orgitrcweb.org

Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, are known for their extreme persistence and have been detected in various environmental compartments worldwide. regulations.govmdpi.com While this compound is a smaller molecule than the more well-known long-chain PFAS, the principles of persistence related to the C-F bond still apply.

The environmental fate of fluorinated compounds is also influenced by transformation processes. While many perfluorinated compounds are highly resistant to degradation, some polyfluorinated substances can be transformed into more persistent perfluorinated acids. itrcweb.org The environmental behavior of these compounds is an active area of research to better understand their long-term impacts. semanticscholar.orgresearchgate.netresearchgate.net

Analytical and Spectroscopic Characterization

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4,5-Difluorobenzene-1,2-diol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton, carbon, and fluorine signals.

¹H NMR spectroscopy would provide information on the chemical environment of the aromatic protons. Due to the symmetrical nature of the molecule, only two distinct proton signals would be expected in the aromatic region. The coupling between the protons and adjacent fluorine atoms would result in characteristic splitting patterns.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. For this compound, four distinct signals are expected in the aromatic region: two for the hydroxyl-bearing carbons, and two for the fluorine-bearing carbons. The carbon signals would exhibit coupling with directly attached fluorine atoms (¹J-CF) and potentially smaller couplings with neighboring fluorine atoms (²J-CF).

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single signal would be expected for the two equivalent fluorine atoms. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms on the benzene (B151609) ring.

2D NMR techniques would be instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the correlation between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms.

Solid-State NMR (ssNMR) could be utilized to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and intermolecular interactions. While solution-state NMR provides information about the molecule in a dynamic state, ssNMR offers a static picture of the molecule within the crystal lattice.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H6.8 - 7.2dJ(H,F) ≈ 8-10
¹³C (C-OH)140 - 150dJ(C,F) ≈ 2-5
¹³C (C-F)145 - 155dJ(C,F) ≈ 240-260
¹⁹F-130 to -150s-

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₄F₂O₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like an Orbitrap or a Time-of-Flight (TOF) instrument would be employed. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), and the measured mass would be compared to the theoretical exact mass.

Interactive Data Table: HRMS Data for this compound

Ion TypeMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₆H₅F₂O₂⁺147.0252
[M-H]⁻C₆H₃F₂O₂⁻145.0096
[M+Na]⁺C₆H₄F₂NaO₂⁺169.0071

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms can be determined.

This technique would provide invaluable information, including:

Confirmation of the molecular connectivity.

Precise bond lengths and bond angles.

Details of the crystal packing and intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Information on the planarity of the benzene ring and the orientation of the substituents.

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like catechols. sigmaaldrich.comsielc.comresearchgate.netsemanticscholar.orgnih.gov A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the benzene ring will absorb UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, although derivatization might be necessary to increase its volatility and thermal stability. oup.comresearchgate.netnih.gov The hydroxyl groups could be silylated, for example, before injection into the GC. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Interactive Data Table: Typical Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetection
HPLC Reversed-phase C18Acetonitrile/Water with 0.1% Formic Acid (gradient elution)UV at 280 nm
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (Electron Ionization)

Q & A

Q. What synthetic methods are recommended for producing 4,5-Difluorobenzene-1,2-diol with high purity?

Methodological Answer: The Balz-Schiemann reaction is a robust method for synthesizing fluorinated aromatic diols. Key steps include:

Diazotization : Treat 4,5-diaminobenzene-1,2-diol with nitrous acid (HNO₂) to form diazonium salts.

Fluorination : React the diazonium salt with hydrofluoric acid (HF) under controlled conditions to replace amino groups with fluorine.

Purification : Use continuous-flow processes to isolate the product and minimize impurities .

Reagents/Conditions Purpose
NaNO₂, HCl (0–5°C)Diazotization of amines
HF or fluoroboric acid (HBF₄)Fluorine substitution via decomposition
Chromatography (HPLC)Purification and yield optimization

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational techniques:

  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm fluorine/hydroxyl positioning (as demonstrated for similar compounds in ) .
  • NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine substitution patterns and ¹H NMR to analyze hydroxyl proton environments .
  • DFT Calculations : Model electronic effects of fluorine substituents on aromatic ring reactivity .

Q. What are the common chemical reactions of this compound, and what products are formed?

Methodological Answer: The compound undergoes three primary reactions:

Oxidation : Forms quinones using CrO₃ in acetic acid.

Reduction : Produces dihydroxy derivatives via NaBH₄ in methanol.

Substitution : Fluorine atoms are replaced by nucleophiles (e.g., methoxide in DMSO) to yield substituted benzene derivatives .

Reaction Reagents Major Product
OxidationCrO₃, CH₃COOHQuinone derivatives
ReductionNaBH₄, CH₃OHDihydroxybenzene analogs
SubstitutionNaOCH₃, DMSOMethoxy-fluoro diols

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity and genotoxicity data for fluorinated diols?

Methodological Answer: Contradictions arise from differing experimental models (e.g., in vitro vs. in vivo):

  • Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to assess DNA damage potential .
  • Dose-Response Analysis : Compare NOAEL (no observed adverse effect level) with concentrations used in biological activity studies .
  • Mechanistic Studies : Use molecular docking to evaluate whether fluorine positioning enhances binding to non-target proteins (e.g., DNA repair enzymes) .

Q. What computational strategies predict the regioselectivity of nucleophilic substitution in fluorinated diols?

Methodological Answer:

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electron-deficient sites prone to nucleophilic attack.

MD Simulations : Model solvent effects (e.g., DMSO polarity) on reaction pathways .

Comparative Studies : Benchmark against analogs like 3,4-Difluorobenzene-1,2-diol to isolate positional effects .

Q. How to design experiments probing enzyme interactions mediated by this compound?

Methodological Answer:

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

Kinetic Inhibition Assays : Monitor enzyme activity (e.g., tyrosinase) in the presence of the compound to assess competitive/non-competitive inhibition .

Structural Biology : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to visualize hydrogen-bonding and hydrophobic interactions .

Data Contradictions and Resolution

Example Contradiction : highlights biological activity via enzyme modulation, while flags genotoxicity risks.
Resolution Strategy :

  • Perform in vivo toxicokinetic studies to measure metabolite formation (e.g., quinones) and correlate with toxicity endpoints .
  • Use structure-activity relationship (SAR) models to modify hydroxyl/fluorine groups, reducing DNA reactivity while retaining target affinity .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.